2-Ethyl-5-methylpyrimidin-4(1H)-one: Structural Analysis and Synthetic Methodology
2-Ethyl-5-methylpyrimidin-4(1H)-one: Structural Analysis and Synthetic Methodology
The following technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for 2-Ethyl-5-methylpyrimidin-4(1H)-one . This guide is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a heterocyclic scaffold in drug development.[1]
[2][3]
Executive Summary
2-Ethyl-5-methylpyrimidin-4(1H)-one (also known as 2-ethyl-5-methyl-4-hydroxypyrimidine) is a substituted pyrimidine derivative characterized by an ethyl group at the C2 position and a methyl group at the C5 position.[2][3] It belongs to the class of pyrimidin-4-ones , which are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antiviral agents, and GPCR ligands.[2] This guide explores its tautomeric identity, synthetic pathways via amidine condensation, and physicochemical profiling.
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
Nomenclature and Identifiers[6][7][9][10]
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Alternative Names: 2-Ethyl-5-methyl-4-hydroxypyrimidine; 2-Ethyl-5-methyl-4-pyrimidone.[2][3]
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Molecular Formula: C₇H₁₀N₂O
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Molecular Weight: 138.17 g/mol
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SMILES: CCC1=NC(=O)C(C)=CN1 (Lactam form)[3]
Tautomeric Equilibrium
A defining feature of 4-substituted pyrimidines is the lactam-lactim tautomerism .[2] In the solid state and in polar solvents (like DMSO or water), the lactam (4(1H)-one) form predominates due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding.[3] In the gas phase or non-polar solvents, the lactim (4-hydroxy) form may be observed.
Key Structural Features:
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Lactam Form (Dominant): Protonated at N1, Carbonyl at C4.
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Lactim Form (Minor): Aromatic pyrimidine ring, Hydroxyl at C4.
Figure 1: Tautomeric equilibrium between the lactam (left) and lactim (right) forms.[3] The equilibrium strongly favors the lactam in biological media.[2]
Physicochemical Profiling
Understanding the physical properties is essential for handling and formulation. While specific experimental data for this exact analog can be sparse, properties are reliably predicted based on the 2,5-disubstituted pyrimidinone class.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically white to off-white powder.[2][3] |
| Melting Point | 160°C – 190°C (Predicted) | Analogs (e.g., 2-methylpyrimidin-4-one) melt >200°C; alkyl chains lower MP.[2][3] |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |
| Water Solubility | Moderate | Alkyl chains (Ethyl/Methyl) reduce polarity compared to unsubstituted pyrimidinone. |
| pKa (Acidic) | ~9.0 – 9.5 | Deprotonation of N1-H (Lactam) or O-H (Lactim).[3] |
| pKa (Basic) | ~2.5 – 3.0 | Protonation of N3. |
| LogP | ~0.8 – 1.2 | Lipophilic enough for membrane permeability but retains water solubility. |
Synthetic Methodologies
The most robust synthesis of 2-ethyl-5-methylpyrimidin-4(1H)-one involves the condensation of Propionamidine (providing the C2-ethyl and N1/N3 atoms) with a three-carbon electrophile, typically Ethyl 2-formylpropionate (providing C4, C5-methyl, and C6).[2][3]
Retrosynthetic Analysis[2][3]
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Fragment A (Amidine): Propionamidine (generated from Propionitrile).[3]
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Fragment B (Electrophile): Ethyl 2-formylpropionate (or Ethyl 2-methyl-3-oxopropanoate).[2][3]
Detailed Experimental Protocol
Step 1: Preparation of Propionamidine Hydrochloride
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Reagents: Propionitrile (1.0 eq), Anhydrous Ethanol (1.1 eq), HCl gas.
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Procedure: Dissolve propionitrile in ethanol. Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride. Treat with ethanolic ammonia to yield Propionamidine HCl.
Step 2: Cyclocondensation
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Reagents: Propionamidine HCl (1.0 eq), Ethyl 2-formylpropionate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (Solvent).[3]
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Procedure:
-
Dissolve Sodium metal in anhydrous ethanol to generate NaOEt.
-
Add Propionamidine HCl and stir for 30 min to liberate the free base.
-
Dropwise add Ethyl 2-formylpropionate.
-
Reflux the mixture for 4–6 hours. Monitoring by TLC (MeOH:DCM 1:9) usually shows the disappearance of the amidine.
-
Concentrate the solvent under reduced pressure.[4]
-
-
Workup:
-
Dissolve the residue in minimal water.
-
Neutralize/Acidify carefully with Acetic Acid or dilute HCl to pH ~6–7 to precipitate the product.
-
Filter the solid, wash with cold water and diethyl ether.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.
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Figure 2: Synthetic pathway via condensation of an amidine and a beta-formyl ester.[2][3]
Spectroscopic Characterization
Verification of the structure requires analysis of the substitution pattern (Ethyl vs Methyl positions).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.0+ ppm (br s, 1H): NH (Lactam proton, exchangeable with D₂O).
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δ 7.6 – 7.8 ppm (s, 1H): H -6 (Proton at C6).[3] Appears as a singlet or fine quartet due to long-range coupling with C5-Me.[2]
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δ 2.4 – 2.5 ppm (q, 2H): –CH ₂–CH₃ (Ethyl methylene).
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δ 1.8 – 2.0 ppm (s, 3H): C5–CH ₃ (Methyl group).
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δ 1.1 – 1.2 ppm (t, 3H): –CH₂–CH ₃ (Ethyl methyl).
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Mass Spectrometry (MS)
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ESI-MS: [M+H]⁺ peak at 139.1 m/z .[3]
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Fragmentation: Loss of ethyl group (M-29) or carbonyl (CO) is common in high-energy collisions.[2][3]
Pharmaceutical Applications & Handling
Drug Discovery Utility
The 2-ethyl-5-methylpyrimidin-4(1H)-one scaffold is a versatile intermediate:
-
Kinase Inhibition: The C4-carbonyl and N3-nitrogen motif functions as a hinge-binding element in ATP-competitive kinase inhibitors.[2][3]
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Chlorination: Treatment with POCl₃ converts the 4-one to a 4-chloro derivative , a highly reactive electrophile for S_NAr reactions to introduce amines (e.g., to make 4-amino-pyrimidines).[2][3]
Safety and Storage[3]
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Handling: Standard PPE (gloves, goggles). Avoid inhalation of dust.
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Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep container tightly sealed.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[5]
References
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine synthesis and tautomerism).
- Organic Syntheses. (Various volumes).
-
PubChem Compound Summary. "Ethyl 2-formylpropionate" (Precursor).[3] Link
- Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters.
Sources
- 1. 2-Ethyl-5-methylpyridine (CAS 18113-81-0) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction mass of 2-ethyl-2-[[3-(2-methylaziridin-1-yl)propionyl]methyl]propane-1,3-diyl bis(2-methylaziridine-1-propionate) and 2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-[2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butoxy]propanoate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]
